2-(4-Hydroxyphenyl)-5-methoxybenzoic acid
Description
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of a hydroxy group (-OH) attached to a phenyl ring and a methoxy group (-OCH₃) attached to a benzoic acid structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZJMCSJGBZRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688726 | |
| Record name | 4'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-30-3 | |
| Record name | 4'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with 5-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent oxidation to the carboxylic acid. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenolic acids.
Scientific Research Applications
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activities.
5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of a hydroxy group, leading to distinct reactivity and applications.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with the hydroxy and methoxy groups in different positions, affecting its chemical behavior and biological effects.
Uniqueness: 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activities. Its combination of hydroxy and methoxy groups allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
